REACTION_CXSMILES
|
[As].[Cu:2].[As:3](=[O:7])([OH:6])([OH:5])[OH:4]>>[As:3](=[O:4])([O-:7])([O-:6])[O-:5].[Cu+3:2].[As:3](=[O:4])([OH:7])([OH:6])[OH:5] |f:0.1,3.4|
|
Name
|
copper-arsenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As].[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As](O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[As]([O-])([O-])([O-])=O.[Cu+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[As](O)(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |